4-Amino-3-benzyloxybenzamide
Overview
Description
4-Amino-3-benzyloxybenzamide is a chemical compound with the CAS Number: 1406144-59-9 . It has a molecular weight of 242.28 . The IUPAC name for this compound is 4-amino-3-(benzyloxy)benzamide .
Molecular Structure Analysis
The InChI code for 4-Amino-3-benzyloxybenzamide is 1S/C14H14N2O2/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17) .
Scientific Research Applications
Electrochemical oxidation of synthetic amino-substituted benzamides
Amino-substituted benzamide derivatives, including 4-Amino-3-benzyloxybenzamide, are known for their capacity to act as powerful antioxidants. Their electrochemical oxidation mechanisms contribute to understanding their free radical scavenging activity. The study found that the primary amino group is the main electroactive centre, undergoing a complex, pH-dependent oxidation process. This reaction leads to the formation of quinonediimine derivatives that further transform into electroactive forms, suggesting their potential in antioxidant applications (Jovanović et al., 2020).
Applications in Material Science
Synthesis and characterization of novel aromatic polyimides
Novel diamines, including derivatives of 4-Amino-3-benzyloxybenzamide, have been synthesized and polymerized to create new aromatic polyimides. These polymers exhibit solubility in various organic solvents and have high degradation temperatures, indicating their potential for material science applications, particularly in high-temperature environments (Butt et al., 2005).
Anticonvulsant Properties
Anticonvulsant activity of 4-aminobenzamides
Studies have explored the anticonvulsant effects of 4-aminobenzamide derivatives, suggesting their potential use in treating seizures. These compounds were tested for their efficacy against seizures induced by electroshock and pentylenetetrazole, indicating their relevance in developing new anticonvulsant drugs (Clark et al., 1984).
Oncological Research
SR 4233 (tirapazamine) and 3-amino-1,2,4-benzotriazine 1,4-dioxide in cancer therapy
Compounds like 3-amino-1,2,4-benzotriazine 1,4-dioxide, structurally related to 4-Amino-3-benzyloxybenzamide, are being studied for their potential as anticancer agents. Their ability to target hypoxic cells in solid tumors, which are typically resistant to standard cancer therapies, makes them promising candidates for new cancer treatment strategies (Brown, 1993).
Future Directions
properties
IUPAC Name |
4-amino-3-phenylmethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWOCKABQRBPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(benzyloxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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